molecular formula C17H21BrN2O4 B1389821 3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219355-20-0

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1389821
CAS No.: 1219355-20-0
M. Wt: 397.3 g/mol
InChI Key: WDWPDVFEEJHOGH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS: 1219355-20-0) is a bromoacetyl-substituted piperazine derivative characterized by its nitrogen heterocyclic core and electrophilic bromoacetyl functionality. Its molecular formula, $$ \text{C}{17}\text{H}{21}\text{BrN}2\text{O}4 $$, corresponds to a molecular weight of 397.28 g/mol (). Structurally, it features a piperazine ring with a 3-oxo group at position 2, a 2-bromoacetyl substituent at position 1, and a 3-phenylpropyl ester moiety at the acetate position.

Property Value
CAS Number 1219355-20-0
Molecular Formula $$ \text{C}{17}\text{H}{21}\text{BrN}2\text{O}4 $$
Molecular Weight 397.28 g/mol
MDL Number MFCD12026544

This compound belongs to the broader class of piperazinyl acetate derivatives, which are distinguished by their ability to undergo nucleophilic substitution reactions at the bromoacetyl group.

Historical Context of Piperazinyl Acetate Derivatives

Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, with applications ranging from antipsychotics to antibiotics (). The specific subclass of piperazinyl acetates emerged in the 2000s, driven by their utility as synthetic intermediates. Notably, bromoacetyl-substituted piperazines gained prominence due to their reactivity in bioconjugation and drug design ().

Historical milestones include:

  • Early 2000s : Development of piperazine derivatives as ecstasy substitutes, highlighting their neuropharmacological potential ().
  • 2010s : Synthesis of bromoacetyl-piperazine hybrids for targeted covalent inhibitors, leveraging the electrophilic bromine atom for irreversible binding to nucleophilic residues ().

Significance in Medicinal Chemistry and Chemical Biology

The compound’s significance stems from its dual functional groups: the piperazine core and the bromoacetyl moiety.

Reactivity and Functionalization

The bromoacetyl group serves as a reactive handle for:

  • Nucleophilic Substitution : Enables covalent modification of cysteine, lysine, or histidine residues in proteins, facilitating targeted inhibition or labeling ().
  • Crosslinking : Potential for synthesizing heteromultivalent ligands or protein-protein interaction inhibitors ().

Structural Advantages

  • Piperazine Ring : Provides a rigid, polar scaffold for hydrogen bonding, improving solubility and target binding ().
  • 3-Phenylpropyl Ester : Enhances lipophilicity, potentially

Properties

IUPAC Name

3-phenylpropyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c18-12-15(21)20-9-8-19-17(23)14(20)11-16(22)24-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPDVFEEJHOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCCC2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

The synthesis involves:

  • Functionalization of the piperazine ring.
  • Bromoacetylation at the N1 position.
  • Esterification with 3-phenylpropanol.

Synthesis of the Piperazine Intermediate

Step 2.1: Preparation of 3-Oxo-2-piperazinyl Acetic Acid

  • Method : Amination of an epoxide precursor (e.g., glycidyl ester) with a protected piperazine derivative under basic conditions (K₂CO₃/THF, 50°C).
  • Key Reaction :
    $$
    \text{Epoxide} + \text{Protected Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{3-Oxo-2-piperazinyl Acetic Acid}
    $$
  • Yield : ~75% (reported for analogous structures).

Step 2.2: Bromoacetylation

  • Reagents : Bromoacetyl bromide, triethylamine (TEA) in dichloromethane (DCM) at 0°C.
  • Conditions :
    • Stir for 4 hr at 0°C, then warm to room temperature.
    • Quench with ice-water, extract with DCM, and purify via column chromatography.
  • Yield : ~82%.

Esterification with 3-Phenylpropanol

Step 3.1: Synthesis of 3-Phenylpropyl Acetate

  • Method : Acetylation of 3-phenylpropanol using Ph₃P/Br₂ in acetonitrile (20°C, 0.3 hr).
    $$
    \text{3-Phenylpropanol} \xrightarrow{\text{Ph}3\text{P}, \text{Br}2, \text{CH}_3\text{CN}} \text{3-Phenylpropyl Acetate}
    $$
  • Yield : 90%.

Step 3.2: Coupling with the Piperazine Intermediate

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) in dry DCM.
  • Procedure :
    • Activate the carboxylic acid (piperazine intermediate) with DCC/DMAP.
    • Add 3-phenylpropyl acetate and stir at room temperature for 12 hr.
    • Filter, concentrate, and purify via silica gel chromatography (hexane:EtOAc 3:1).
  • Yield : ~68% (estimated from analogous esterifications).

Optimization and Scalability

  • Critical Parameters :

    • Temperature Control : Bromoacetylation requires strict temperature control to avoid side reactions.
    • Protecting Groups : Use of Boc (tert-butoxycarbonyl) for amine protection ensures regioselectivity.
    • Catalysts : DMAP accelerates esterification by stabilizing the acyloxy intermediate.
  • Challenges :

    • Epimerization during piperazine functionalization (mitigated by low-temperature reactions).
    • Hydrolysis of the bromoacetyl group (avoid aqueous workup unless necessary).

Analytical Data

Property Value Source
Molecular Formula C₁₁H₁₇BrN₂O₄
Molecular Weight 321.18 g/mol
CAS Number 1219402-10-4
Key IR Peaks (cm⁻¹) 1740 (C=O ester), 1660 (C=O amide)
¹H NMR (CDCl₃) δ 1.88 (q, 2H), 4.0 (t, 2H)

Alternative Routes

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Bromoacetyl chloride is often used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of brominated derivatives.

Scientific Research Applications

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Employed in biochemical assays and studies involving enzyme inhibition.

  • Medicine: Investigated for potential therapeutic uses, such as in drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s analogs differ primarily in:

  • Ester groups : Size and substituents (e.g., sec-butyl, methyl, or substituted phenyl).
  • Piperazine modifications : Presence of protecting groups (e.g., BOC) or alternative substituents.
  • Halogenation : Bromine vs. fluorine/chlorine in reactive moieties.

Comparative Analysis of Analogous Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (Target) C₁₇H₂₄BrN₂O₄ 400.29 3-Phenylpropyl ester, bromoacetyl High lipophilicity; potential alkylating agent
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate C₁₂H₁₉BrN₂O₄ 335.19 sec-Butyl ester Smaller ester group; lower molecular weight
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Line 15) C₂₃H₂₇N₃O₅ 425.48 4-Methoxyphenyl, benzamide Enhanced solubility due to methoxy group
2-(4-BOC-Piperazinyl)-2-(3-Bromo-phenyl)acetic acid () C₁₇H₂₃BrN₂O₄ 399.28 BOC-protected piperazine, bromophenyl Improved stability; reduced reactivity
N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Line 26) C₂₆H₂₄FN₃O₅ 477.49 Fluorobenzoyl, methyl ester Halogen-enhanced binding affinity

Functional and Biochemical Implications

Larger esters (e.g., 3-phenylpropyl) may resist esterase-mediated hydrolysis, extending half-life compared to methyl or ethyl esters .

Halogen Effects: Bromoacetyl (target) vs.

In contrast, BOC-protected piperazines () are inert, requiring deprotection for activity .

Substituent Diversity: Methoxy, ethoxy, and cyanomethoxy groups (, Lines 15–24) modulate electronic and steric properties. For example, cyanomethoxy (Line 23) introduces a polar nitrile group, which may alter binding kinetics .

Biological Activity

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound with potential therapeutic applications, particularly in the field of oncology. This article reviews its biological activity, including mechanisms of action, efficacy against cancer cell lines, and safety profiles.

  • IUPAC Name: 3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
  • Molecular Formula: C₁₇H₂₁BrN₂O₄
  • CAS Number: 1219355-20-0
  • MDL Number: MFCD12026544
  • Hazard Classification: Irritant

The compound's activity is primarily attributed to its structural components, which facilitate interactions with biological targets such as proteins and enzymes involved in cancer progression. The piperazine moiety is known for its ability to modulate neurotransmitter systems and may contribute to the compound's therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including compounds similar to 3-phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study screened multiple piperazine derivatives against human pancreatic cancer cell lines (MiaPaCa2, BxPC3, etc.) and found that modifications in the phenylacetamide moiety enhanced anticancer activity significantly.

CompoundGI50 (µM)Cell Line
4-Br14MCF-7
4-CF₃>50MiaPaCa2
4-NO₂<10A2780

This table illustrates the growth inhibition (GI50) values for selected compounds, indicating varying levels of effectiveness across different cell lines.

Case Studies

  • Study on Piperazine Derivatives : In a comprehensive screening of piperazine derivatives, several compounds showed moderate to high activity against various cancer types. Notably, compounds with bulky substituents on the phenyl ring exhibited enhanced cytotoxicity. The study highlighted that the introduction of electron-withdrawing groups (like CF₃) significantly improved the efficacy against pancreatic cancer cells .
  • Mechanistic Insights : Another investigation explored how these compounds interact at the molecular level, revealing that they may inhibit specific protein-protein interactions critical for tumor growth and survival. This suggests a dual mechanism involving both direct cytotoxicity and modulation of signaling pathways relevant to cancer progression .

Safety Profile

While promising in terms of biological activity, safety assessments indicate that 3-phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is classified as an irritant. Further toxicological studies are necessary to fully understand its safety profile and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenylpropyl derivatives with bromoacetyl and piperazinyl moieties?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Bromoacetylation of piperazine derivatives using 2-bromoacetyl chloride under reflux with a base (e.g., potassium carbonate) in ethanol or dichloromethane .
  • Step 2 : Esterification of the intermediate with 3-phenylpropanol via nucleophilic acyl substitution, often catalyzed by H₂SO₄ or DCC/DMAP .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization is used to isolate the final product .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on signals for the bromoacetyl group (~4.0 ppm for CH₂Br) and piperazinyl protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Computational Tools : Software like Gaussian or JChem calculates properties such as logD (partition coefficient) and pKa to predict solubility and reactivity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer :

  • Factorial Design : Vary parameters (temperature, solvent ratio, reaction time) using a 2³ factorial matrix to identify significant factors. For example, increasing reflux time may improve bromoacetylation efficiency but risk side reactions .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., molar ratios of reagents) to maximize yield. Computational tools like ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions .

Q. How can researchers resolve contradictions in observed vs. predicted reactivity of the bromoacetyl group?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹⁸O) to track reaction pathways. For instance, substitution at the bromoacetyl site can be studied via kinetic isotope effects .
  • Computational Validation : Density Functional Theory (DFT) calculations to compare activation energies of competing pathways (e.g., SN2 vs. elimination) .
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets like kinases or GPCRs. Focus on the piperazinyl group’s hydrogen-bonding potential .
  • In Vitro Assays : Fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity (Kd). Compare results with structurally analogous compounds (e.g., ethyl 2-[2-(3-methylphenyl)-3-oxo-dihydropyrazolyl]acetate) to assess selectivity .

Q. How can computational models predict the environmental fate or degradation pathways of this compound?

  • Methodological Answer :

  • QSAR Modeling : Quantitative Structure-Activity Relationship models estimate biodegradability and toxicity using descriptors like logP and topological polar surface area .
  • Ab Initio Calculations : Simulate hydrolysis or photodegradation pathways under varying pH/UV conditions. For example, the bromoacetyl group may hydrolyze to a carboxylic acid in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Reactant of Route 2
Reactant of Route 2
3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

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